Product packaging for Zuclopenthixol Hydrochloride(Cat. No.:CAS No. 63978-46-1)

Zuclopenthixol Hydrochloride

Cat. No.: B10774833
CAS No.: 63978-46-1
M. Wt: 473.9 g/mol
InChI Key: LPWNZMIBFHMYMX-MHKBYHAFSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Contextualization within the Thioxanthene (B1196266) Chemical Class

Zuclopenthixol (B143822) dihydrochloride (B599025) belongs to the thioxanthene class of compounds. nih.govdrugbank.commedchemexpress.comglpbio.com Thioxanthenes are a group of antipsychotic agents that are structurally similar to phenothiazines, another class of antipsychotics. encyclopedia.pubwikipedia.org The key structural difference lies in the central ring; thioxanthenes have a carbon atom at position 10, which is double-bonded to a side chain, whereas phenothiazines have a nitrogen atom at this position. encyclopedia.pubwikipedia.org This structural feature allows for the existence of geometric isomers in thioxanthenes. encyclopedia.pub

The therapeutic action of thioxanthenes, including zuclopenthixol, is primarily attributed to their ability to block dopamine (B1211576) D1 and D2 receptors in the brain. patsnap.comdrugbank.com They can also exhibit antagonist activity at other receptors, such as serotonin (B10506) (5-HT2) and alpha-1 adrenergic receptors. medkoo.com The development of thioxanthenes was driven by the goal of creating antipsychotic agents with improved properties. encyclopedia.pubnih.gov

Table 1: Key Thioxanthene Derivatives

Derivative Common Applications
Chlorprothixene Treatment of neuroses with anxiety, tension, and insomnia. encyclopedia.pub
Clopenthixol (B1202743) Management of delusions, aggressiveness, and hallucinations in schizophrenia. encyclopedia.pub
Flupenthixol Effective against hallucinations and delusions. encyclopedia.pub
Thiothixene Used for the treatment of psychoses like schizophrenia and bipolar mania. encyclopedia.pub

Chemical Structure and Stereoisomerism in Research (Focus on the cis(Z)-Isomer)

Zuclopenthixol is the cis-isomer of clopenthixol. nih.govmedkoo.com The presence of the double bond in the thioxanthene structure gives rise to geometric isomerism, resulting in cis (Z) and trans (E) isomers. encyclopedia.pub Research has demonstrated that the pharmacological activity of these isomers differs significantly.

The cis(Z)-isomer, zuclopenthixol, is the pharmacologically active component, exhibiting potent neuroleptic activity. researchgate.net In contrast, the trans(E)-isomer of clopenthixol is considered to be a neuroleptically inactive drug. researchgate.net The purified cis(Z)-isomer was found to be approximately twice as active as the trans-isomer on a milligram-per-milligram basis. cambridge.org This stereoselectivity is a crucial aspect of its medicinal chemistry, highlighting the importance of the specific three-dimensional arrangement of atoms for biological activity.

The chemical name for zuclopenthixol dihydrochloride is 2-[4-[(3Z)-3-(2-Chlorothioxanthen-9-ylidene)propyl]piperazin-1-yl]ethanol dihydrochloride. medkoo.com

Table 2: Chemical and Physical Properties of Zuclopenthixol Dihydrochloride

Property Value
CAS Number 58045-23-1 drugbank.commedkoo.com
Molecular Formula C22H27Cl3N2OS drugbank.com
Molecular Weight 473.887 g/mol drugbank.com
Appearance Crystals drugapprovalsint.com

| Solubility | Freely soluble in water; sparingly soluble in alcohol. drugapprovalsint.com |

Historical Research Trajectories in Medicinal Chemistry

The journey of thioxanthene research began in the late 1950s, with intensive studies into their synthesis and pharmacological properties. nih.gov The first thioxanthene, chlorprothixene, showed promising results in patients with schizophrenia. encyclopedia.pubnih.gov Clopenthixol was introduced in the early 1960s. cambridge.org

Zuclopenthixol itself was introduced by the pharmaceutical company Lundbeck in 1978. wikipedia.org This followed earlier research and preparation of clopenthixol (configuration not specified) in the early 1960s and the specific preparation of the pharmacologically active cis-isomer in the mid-1970s. drugapprovalsint.com The development of the purified cis-isomer, which was subsequently named zuclopenthixol, was a significant step. cambridge.org This refinement led to an increased potency and a modified side effect profile compared to the racemic mixture of clopenthixol. cambridge.org

Research into zuclopenthixol and its various formulations, including the dihydrochloride salt for oral use and long-acting injectable esters like the decanoate (B1226879) and acetate (B1210297), has been ongoing for several decades. patsnap.comresearchgate.netdrugapprovalsint.com Studies have explored its metabolism, which is known to involve the cytochrome P450 2D6 enzyme, and its comparative efficacy against other antipsychotic agents. drugbank.compsychiatry.ru

Structure

2D Structure

Chemical Structure Depiction
molecular formula C22H27Cl3N2OS B10774833 Zuclopenthixol Hydrochloride CAS No. 63978-46-1

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

2-[4-[(3Z)-3-(2-chlorothioxanthen-9-ylidene)propyl]piperazin-1-yl]ethanol;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H25ClN2OS.2ClH/c23-17-7-8-22-20(16-17)18(19-4-1-2-6-21(19)27-22)5-3-9-24-10-12-25(13-11-24)14-15-26;;/h1-2,4-8,16,26H,3,9-15H2;2*1H/b18-5-;;
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LPWNZMIBFHMYMX-MHKBYHAFSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CCC=C2C3=CC=CC=C3SC4=C2C=C(C=C4)Cl)CCO.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CN(CCN1CC/C=C\2/C3=CC=CC=C3SC4=C2C=C(C=C4)Cl)CCO.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H27Cl3N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID5045332
Record name Zuclopenthixol dihydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID5045332
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

473.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

633-59-0, 58045-23-1, 63978-46-1
Record name alpha-Clopenthixol dihydrochloride
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000633590
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Zuclopenthixol hydrochloride
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0058045231
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1-Piperazineethanol, 4-(3-(2-chlorothioxanthen-9-yl)propyl)-, dihydrochloride
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0063978461
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Zuclopenthixol dihydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID5045332
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (Z)-4-[3-(2-chloro-9H-thioxanthen-9-ylidene)propyl]piperazine-1-ethanol dihydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.055.510
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name ZUCLOPENTHIXOL HYDROCHLORIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7042692VYN
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Molecular Pharmacology and Receptor Binding Dynamics Research

Dopamine (B1211576) Receptor System Interactions

The primary mechanism of action for zuclopenthixol (B143822) is its potent antagonism of dopamine receptors. drugbank.com It demonstrates a high affinity for both major subtypes of the dopamine receptor family, D1 and D2, classifying it as a mixed D1/D2 antagonist. medchemexpress.com

D2 Receptor Affinity and Antagonism

Zuclopenthixol dihydrochloride (B599025) displays a particularly high affinity for dopamine D2 receptors, a characteristic central to its classification. nih.govfda.gov.phhpra.ie In vivo studies have shown that its affinity for D2 binding sites is even more dominant than its affinity for D1 receptors. fda.gov.phhpra.ie The compound functions as a potent antagonist at D2 receptors. wikipedia.orgdrugbank.comimrpress.com This antagonism is robust, with a reported Ki value of approximately 1.5 nM. bertin-bioreagent.comcaymanchem.combiocompare.com Positron Emission Tomography (PET) imaging studies have correlated plasma concentrations of zuclopenthixol with D2 receptor occupancy, finding that a plasma level of 2.5 ng/ml results in an estimated 71% D2 receptor occupancy, while a level of 10 ng/ml is associated with approximately 91% occupancy. cambridge.org

Research on Striatal Dopamine Pathway Modulation

The antagonistic actions of zuclopenthixol on dopamine receptors significantly modulate critical neural circuits, including the nigrostriatal dopamine pathway. hpra.ie This pathway is integral for the control of motor function. Research indicates that the blockade of D2 receptors within the striatum is a direct consequence of the drug's mechanism. hpra.ie Chronic blockade of these striatal D2 receptors has been investigated as a mechanism that can lead to neuroadaptive changes in this pathway.

Serotonergic Receptor Interactions

Beyond the dopaminergic system, zuclopenthixol also interacts with serotonin (B10506) receptors.

5-Hydroxytryptamine 2A (5-HT2A) Receptor Antagonism

Zuclopenthixol demonstrates a high affinity for the 5-hydroxytryptamine 2A (5-HT2A) receptor, where it functions as an antagonist. wikipedia.orgfda.gov.phdrugbank.comhpra.ie This interaction contributes to its complex pharmacological profile. The binding affinity for the 5-HT2A receptor is significant, with a reported Ki value of 7.6 nM. bertin-bioreagent.comcaymanchem.com This potent antagonism of 5-HT2A receptors may work in concert with its dopamine receptor blockade. fda.gov.ph

Adrenergic Receptor Interactions

Zuclopenthixol's receptor binding profile extends to the adrenergic system, though its effects are specific to certain receptor subtypes. The compound has a high affinity for α1-adrenergic receptors, acting as an antagonist at these sites. wikipedia.orgdrugbank.comhpra.ie The inhibition constant (Ki) for α1-adrenergic receptors is reported to be 33 nM. bertin-bioreagent.comcaymanchem.com In contrast, it shows no significant affinity for α2-adrenergic receptors, with a Ki value greater than 4,300 nM. hpra.iebertin-bioreagent.comcaymanchem.com

Interactive Data Tables

Table 1: Receptor Binding Affinities (Ki) of Zuclopenthixol

This table summarizes the inhibition constants (Ki) of zuclopenthixol for various neurotransmitter receptors. A lower Ki value signifies a stronger binding affinity.

ReceptorKi (nM)Affinity Level
Dopamine D21.5Very High
5-Hydroxytryptamine 2A (5-HT2A)7.6High
Dopamine D19.8High
α1-Adrenergic33Moderate
α2-Adrenergic>4300Very Low / None

Data sourced from references bertin-bioreagent.comcaymanchem.combiocompare.com.

Table 2: Compound Names Mentioned

Alpha-1A Adrenergic Receptor Antagonism

Receptor Binding Affinity of Zuclopenthixol
ReceptorBinding Affinity (Ki) in nM
α1-Adrenergic33 bertin-bioreagent.com

Other Receptor Binding Profiles (e.g., Histamine (B1213489) Receptors)

Beyond its well-established effects on dopamine and adrenergic receptors, zuclopenthixol interacts with other receptor systems, notably histamine receptors. It possesses a weaker affinity for histamine H1 receptors compared to its primary targets. drugbank.comhmdb.canih.gov Specifically, it has been shown to have weak histamine (H1) receptor affinity. wikipedia.orgmedkoo.com

Receptor Binding Profile of Zuclopenthixol
ReceptorBinding Affinity (Ki) in nM
Histamine H1169 bertin-bioreagent.com
Dopamine D19.8 bertin-bioreagent.com
Dopamine D21.5 bertin-bioreagent.com
Serotonin 5-HT27.6 bertin-bioreagent.com
Serotonin 5-HT63 bertin-bioreagent.com
α2-Adrenergic>4,300 bertin-bioreagent.com

Metabolic Pathways and Enzyme Kinetics Research

Primary Biotransformation Reactions of Zuclopenthixol (B143822)

The metabolism of zuclopenthixol is a multifaceted process primarily occurring in the liver, involving three principal biotransformation pathways: sulfoxidation, side chain N-dealkylation, and glucuronic acid conjugation. drugbank.comlundbeck.commims.comhpra.iemims.comfda.gov.phnih.govmedicines.org.ukdrugfuture.compharmaline.co.ilmims.comhres.ca These metabolic conversions result in the formation of metabolites that are pharmacologically inactive. drugbank.comlundbeck.commims.comhpra.iefda.gov.phnih.govmedicines.org.ukpharmaline.co.ilhres.cauptodateonline.ir The primary route of excretion for these metabolites is through the feces, with a smaller portion, approximately 10%, eliminated in the urine. drugbank.comlundbeck.comhpra.iepharmaline.co.ilhres.ca

Sulfoxidation

Sulfoxidation represents a major metabolic route for zuclopenthixol. lundbeck.commims.comhpra.iemims.comfda.gov.phmedicines.org.ukdrugfuture.compharmaline.co.ilmims.comhres.cauptodateonline.ir This reaction involves the oxidation of the sulfur atom within the thioxanthene (B1196266) ring structure of the molecule. This process is a common metabolic pathway for many thioxanthene derivatives.

Side Chain N-Dealkylation

Another significant biotransformation pathway is the N-dealkylation of the piperazine (B1678402) side chain. lundbeck.commims.comhpra.iemims.comfda.gov.phmedicines.org.ukdrugfuture.compharmaline.co.ilmims.comhres.cauptodateonline.ir This reaction involves the removal of the hydroxyethyl (B10761427) group from the piperazine ring. The resulting N-dealkylated metabolite is one of the key products found in excretory materials. mims.comdrugfuture.commims.com

Glucuronic Acid Conjugation

Conjugation with glucuronic acid is the third primary metabolic pathway for zuclopenthixol. lundbeck.commims.comhpra.iemims.comfda.gov.phmedicines.org.ukdrugfuture.compharmaline.co.ilmims.comhres.cauptodateonline.ir This phase II metabolic reaction involves the attachment of a glucuronic acid molecule to the zuclopenthixol molecule, which increases its water solubility and facilitates its excretion from the body.

Cytochrome P450 Enzyme System Investigations

The metabolism of zuclopenthixol is significantly influenced by the cytochrome P450 (CYP) enzyme system, a family of enzymes crucial for the breakdown of a vast array of substances. In particular, research has highlighted the prominent roles of CYP2D6 and CYP3A4 in the biotransformation of this antipsychotic agent. uptodateonline.irnih.govcambridge.orgresearchgate.netcambridge.org

Role of CYP2D6 in Zuclopenthixol Metabolism

CYP2D6 is a primary enzyme involved in the metabolism of zuclopenthixol. drugbank.comhres.cauptodateonline.irnih.govcambridge.orgresearchgate.netcambridge.orgnih.govpgkb.orgwikipedia.orgg-standaard.nlpsychiatry.ru The gene encoding for CYP2D6 is known to be polymorphic, leading to variations in enzyme activity among individuals. hpra.iepharmaline.co.ilpgkb.orgg-standaard.nl This genetic polymorphism can result in different metabolic rates, which may affect the plasma concentrations of zuclopenthixol. pgkb.org

Studies have shown that individuals who are poor metabolizers of CYP2D6 may have decreased clearance of zuclopenthixol, potentially leading to higher plasma concentrations. hres.capgkb.org Conversely, ultra-rapid metabolizers may experience increased clearance and lower plasma concentrations. pgkb.org Research investigating the impact of CYP2D6 inhibitors, such as fluoxetine (B1211875), paroxetine (B1678475), and quinidine (B1679956), has demonstrated their ability to significantly inhibit the metabolism of zuclopenthixol in vitro. nih.gov Clinical studies have supported these findings, showing that co-administration of CYP2D6 inhibitors can lead to increased serum concentrations of zuclopenthixol. nih.gov

One study found that in patients with at least one CYP2D6-inactivating mutation, there was a significant decrease in the metabolism of zuclopenthixol. psychiatry.ru Another investigation noted a two-fold difference in zuclopenthixol clearance between extensive metabolizers and poor metabolizers. psychiatry.ru

Role of CYP3A4 in Zuclopenthixol Metabolism

Alongside CYP2D6, CYP3A4 is also a key enzyme in the metabolic clearance of zuclopenthixol. uptodateonline.irnih.govcambridge.orgresearchgate.netcambridge.orgnih.govwikipedia.org In vitro studies have shown that inhibitors of CYP3A4, such as ketoconazole (B1673606), can significantly inhibit the metabolism of zuclopenthixol. nih.gov When both CYP2D6 and CYP3A4 are inhibited simultaneously, the disappearance of zuclopenthixol is nearly abolished, indicating the primary roles of these two enzymes in its breakdown. nih.gov

Clinical evidence further supports the involvement of CYP3A4. For instance, the co-administration of carbamazepine (B1668303), a known inducer of CYP3A4, has been shown to cause a dose-dependent reduction in the concentration-to-dose ratio of oral zuclopenthixol. nih.govnih.gov This suggests that induction of CYP3A4 can lead to a decrease in zuclopenthixol serum concentrations. nih.gov

In Vitro Inhibition Studies of Zuclopenthixol Metabolism

In vitro studies using human liver microsomes have been instrumental in elucidating the metabolic pathways of zuclopenthixol. These studies have demonstrated that inhibitors of CYP2D6 and CYP3A4 can significantly slow down the metabolism of zuclopenthixol. nih.govresearchgate.net Specifically, research has shown that the presence of potent inhibitors of both CYP2D6 and CYP3A4 can almost completely halt the disappearance of zuclopenthixol in a laboratory setting. nih.govresearchgate.net This highlights the crucial role these two enzymes play in the breakdown of the compound.

Research on Metabolic Interactions with Co-Administered Chemical Entities

The co-administration of other chemical substances that are also metabolized by or interact with CYP2D6 and CYP3A4 can lead to significant changes in the plasma concentration of zuclopenthixol. cambridge.org

Fluoxetine and Paroxetine: Both fluoxetine and paroxetine are known inhibitors of CYP2D6. nih.govcambridge.org In vitro studies have confirmed that both of these substances significantly inhibit the metabolism of zuclopenthixol. nih.govresearchgate.net Clinical observations support these findings, showing that co-treatment with fluoxetine or paroxetine can lead to a substantial increase in the serum concentrations of oral zuclopenthixol. nih.gov One study reported that after adjusting for dosage, serum concentrations of oral zuclopenthixol increased by 93% with fluoxetine and 78% with paroxetine. nih.gov

Ketoconazole: Ketoconazole is a potent inhibitor of the CYP3A4 enzyme. nih.govdrugbank.com In vitro research has demonstrated that ketoconazole significantly inhibits the metabolism of zuclopenthixol. nih.govresearchgate.net When combined with a CYP2D6 inhibitor like quinidine, ketoconazole has been shown to virtually eliminate the metabolism of zuclopenthixol in laboratory experiments. nih.govresearchgate.net The co-administration of ketoconazole can lead to a decrease in the metabolism of zuclopenthixol, potentially increasing its concentration in the body. drugbank.comdrugbank.com

Quinidine: Quinidine is a well-known inhibitor of the CYP2D6 enzyme. nih.govmedicines.org.uk In vitro studies have shown that quinidine significantly inhibits the metabolism of zuclopenthixol. nih.govresearchgate.netacs.org When used in conjunction with ketoconazole, a CYP3A4 inhibitor, the breakdown of zuclopenthixol was almost completely stopped in these studies. nih.govresearchgate.netacs.org Co-administration of quinidine with zuclopenthixol can lead to increased plasma concentrations of zuclopenthixol. medicines.org.uktruemeds.in

Carbamazepine: Carbamazepine is an inducer of CYP3A4 enzymes. cambridge.orgdrugbank.com This means that it can increase the rate at which CYP3A4 metabolizes other substances. When co-administered with zuclopenthixol, carbamazepine can increase the metabolism of zuclopenthixol, leading to a decrease in its serum concentration. drugbank.comdrugbank.commedindia.net Clinical studies have shown that carbamazepine can cause a dose-dependent reduction in the concentration-to-dose ratio of oral zuclopenthixol, with one study noting a 67% decrease in dose-corrected serum concentrations. nih.gov

Levomepromazine (B1675116): Levomepromazine is also metabolized by CYP2D6, creating a potential for competitive inhibition when co-administered with zuclopenthixol. relis.no Clinical research has indicated that co-treatment with levomepromazine can lead to a significant increase in the serum concentrations of oral zuclopenthixol, with one study reporting a 46% increase after dose correction. nih.gov This increase was found to be related to the serum concentration of levomepromazine itself. nih.gov

Interactive Table: Impact of Co-Administered Drugs on Oral Zuclopenthixol Serum Concentrations

Co-Administered DrugEffect on Zuclopenthixol MetabolismObserved Change in Dose-Corrected Serum ConcentrationPrimary Enzyme Interaction
Fluoxetine Inhibition▲ 93% increase nih.govCYP2D6 Inhibitor nih.govcambridge.org
Paroxetine Inhibition▲ 78% increase nih.govCYP2D6 Inhibitor nih.govcambridge.org
Levomepromazine Inhibition▲ 46% increase nih.govCompetitive CYP2D6 Substrate relis.no
Carbamazepine Induction▼ 67% decrease nih.govCYP3A4 Inducer cambridge.orgdrugbank.com
Ketoconazole InhibitionMetabolism decreased drugbank.comdrugbank.comCYP3A4 Inhibitor nih.govdrugbank.com
Quinidine InhibitionMetabolism inhibited nih.govresearchgate.netacs.orgCYP2D6 Inhibitor nih.govmedicines.org.uk

Excretion Pathways and Metabolite Profiling Research

The elimination of zuclopenthixol and its inactive metabolites from the body occurs primarily through the feces, with a smaller portion, approximately 10%, being excreted in the urine. lundbeck.comdrugbank.com The metabolites, formed through sulphoxidation, N-dealkylation, and glucuronic acid conjugation, are pharmacologically inactive. lundbeck.com Following administration, zuclopenthixol is distributed throughout the body, with the highest concentrations found in the liver, lungs, intestines, and kidneys. lundbeck.commedsafe.govt.nz

Pharmacogenomic Research on Metabolic Polymorphisms (e.g., CYP2D6)

Genetic variations, or polymorphisms, in the CYP2D6 gene can significantly impact the metabolism of zuclopenthixol. pgkb.orgg-standaard.nl Individuals can be categorized into different metabolizer phenotypes based on their CYP2D6 genotype, including poor metabolizers (PMs), intermediate metabolizers (IMs), normal metabolizers (NMs), and ultrarapid metabolizers (UMs). frontiersin.org

Research has shown that individuals who are poor metabolizers of CYP2D6 have a decreased capacity to metabolize zuclopenthixol, which can lead to higher plasma concentrations of the drug. pgkb.orgfrontiersin.org One study found that the area under the curve (AUC) for zuclopenthixol was 1.9-fold higher in poor metabolizers compared to normal metabolizers after a single dose. frontiersin.org Another study observed a 66% increase in steady-state concentrations in PMs compared to NMs. g-standaard.nl

Conversely, ultrarapid metabolizers may have increased metabolic capacity, potentially leading to lower than expected plasma concentrations of zuclopenthixol. pharmgkb.org Clinical guidelines from the Dutch Pharmacogenetics Working Group (DPWG) suggest dose adjustments for individuals with altered CYP2D6 metabolism. pharmgkb.org For poor and intermediate metabolizers, a dose reduction or an alternative drug not metabolized by CYP2D6 is recommended. pharmgkb.org For ultrarapid metabolizers with low plasma concentrations, a dose increase or an alternative may be considered. pharmgkb.org The co-administration of CYP2D6 inhibitors can also lead to "phenoconversion," where a genotypic normal metabolizer behaves like a poor metabolizer, further complicating the metabolic profile. mdpi.com

Interactive Table: Influence of CYP2D6 Phenotype on Zuclopenthixol Metabolism

CYP2D6 PhenotypeMetabolic CapacityExpected Zuclopenthixol Plasma Concentration
Poor Metabolizer (PM) Decreased pgkb.orgfrontiersin.orgIncreased pgkb.orgfrontiersin.org
Intermediate Metabolizer (IM) Decreased pgkb.orgIncreased pgkb.org
Normal Metabolizer (NM) NormalStandard
Ultrarapid Metabolizer (UM) Increased pharmgkb.orgDecreased pharmgkb.org

Preclinical Mechanistic Investigations of Novel Biological Activities

Anticancer Research Focus

Recent in-vitro and in-vivo studies have begun to map out the multifaceted ways in which zuclopenthixol (B143822) dihydrochloride (B599025) exerts its anticancer effects, particularly in the context of melanoma and its metastasis to the brain. imrpress.comimrpress.comnih.gov

Mechanisms of Melanoma Cell Proliferation Inhibition

Zuclopenthixol has been shown to significantly inhibit the proliferation of various melanoma cell lines at low concentrations. imrpress.comresearchgate.net This inhibitory action is partly attributed to its ability to suppress the activation of key signaling pathways involved in cell growth and survival, namely the p44/42 MAPK and AKT pathways. imrpress.com In studies on A375 and B16 melanoma cell lines, treatment with zuclopenthixol led to a dose-dependent decrease in the phosphorylation of these crucial kinases. imrpress.com

Induction of Cell Cycle Arrest (e.g., G0/G1 Phase)

A key mechanism behind the antiproliferative effects of zuclopenthixol is its ability to induce cell cycle arrest, specifically at the G0/G1 phase. imrpress.comimrpress.comresearchgate.net This was demonstrated through flow cytometry analysis of melanoma cells treated with the compound, which showed a significant accumulation of cells in the G0/G1 phase. imrpress.com This cell cycle blockade is associated with the modulation of key regulatory proteins. Research indicates that zuclopenthixol decreases the expression of cyclin D1, CDK2, and CDK4, while simultaneously increasing the expression of the cell cycle inhibitor p27. imrpress.com By disrupting these cyclin-CDK complexes, zuclopenthixol effectively halts the progression of cancer cells from the G1 to the S phase of the cell cycle. imrpress.com

Table 1: Effect of Zuclopenthixol on Cell Cycle Regulatory Proteins in Melanoma Cells

ProteinEffect of Zuclopenthixol TreatmentRole in Cell Cycle
Cyclin D1Decreased Expression imrpress.comPromotes G1/S transition
CDK2Decreased Expression imrpress.comPromotes G1/S transition
CDK4Decreased Expression imrpress.comPromotes G1/S transition
p27Increased Expression imrpress.comInhibits G1/S transition

Mechanisms of Mitochondria-Mediated Intrinsic Apoptosis Induction

Zuclopenthixol has been found to induce apoptosis in melanoma cells through the mitochondria-mediated intrinsic pathway. imrpress.comimrpress.comresearchgate.net This is characterized by a decrease in the mitochondrial membrane potential and an increase in the production of reactive oxygen species (ROS). imrpress.com Furthermore, the compound has been observed to alter the balance of pro-apoptotic and anti-apoptotic proteins. Specifically, it downregulates the expression of the anti-apoptotic protein Bcl-2 and upregulates the expression of the pro-apoptotic protein Bax. imrpress.com This shift in the Bax/Bcl-2 ratio is a critical event in initiating the mitochondrial apoptotic cascade.

Modulation of Autophagy and Autophagic Flux

The role of autophagy in zuclopenthixol's anticancer activity is complex. Studies have shown that zuclopenthixol can induce a protective autophagic response in melanoma cells. imrpress.comimrpress.comresearchgate.net This is evidenced by an increase in the expression of LC3-II, a key marker of autophagosome formation. imrpress.com However, the compound also appears to inhibit the later stages of autophagy, specifically the fusion of autophagosomes with lysosomes, leading to a disruption in autophagic flux. imrpress.com Interestingly, when autophagy is inhibited using agents like chloroquine (B1663885) or 3-methyladenine, the anti-melanoma effects of zuclopenthixol are enhanced, suggesting that the induced autophagy is a survival mechanism for the cancer cells. imrpress.comimrpress.com

Blood-Brain Barrier Permeability and Efficacy in Brain Metastasis Models

A significant challenge in treating brain metastases is the blood-brain barrier (BBB), which restricts the entry of many therapeutic agents into the brain. imrpress.comopenaccessjournals.comfrontiersin.org As an antipsychotic drug, zuclopenthixol is known to be capable of crossing the BBB. imrpress.comresearchgate.net This property is of particular interest in the context of melanoma brain metastasis. imrpress.comnih.gov In preclinical models, zuclopenthixol has demonstrated the ability to inhibit the growth of intracranial metastases from melanoma. imrpress.comimrpress.comresearchgate.net This suggests its potential as a therapeutic agent for this challenging condition, though further research is needed to fully understand its efficacy in this setting. imrpress.comnih.gov

Identification of Potential Molecular Targets in Cancer Pathogenesis (e.g., Dopamine (B1211576) Receptor D2 Expression Modulation)

Zuclopenthixol is a known antagonist of dopamine receptors, particularly the D1 and D2 receptors. imrpress.comnih.govnewdrugapprovals.org Research suggests that the dopamine receptor D2 (DRD2) could be a target for the anticancer activity of zuclopenthixol. imrpress.comresearchgate.net In some melanoma cell lines, treatment with zuclopenthixol has been shown to decrease the expression of DRD2. imrpress.com Given the role of DRD2 in the anti-cancer effects of other antipsychotic drugs, this presents a plausible mechanism for zuclopenthixol's action. imrpress.comresearchgate.net Additionally, some studies have identified HER2 as a potential target. Zuclopenthixol has been found to act as a moesin-mimicking compound that can directly bind to the juxtamembrane region of HER2, inhibiting its activation in HER2-positive breast cancers and slowing the progression of HER2-positive brain tumors in animal models. lesentreprisescontrelecancer.frgoogle.com

Synergistic Anticancer Effects with Autophagy Inhibitors in Preclinical Models

By co-administering zuclopenthixol with autophagy inhibitors, researchers have observed a significant enhancement of its anti-melanoma effects. imrpress.com The inhibition of the protective autophagy pathway appears to leave cancer cells more vulnerable to zuclopenthixol-induced cell death. In preclinical experiments using melanoma cell lines (A375 and B16), the combination of zuclopenthixol with autophagy inhibitors led to a marked increase in apoptosis and a significant reduction in cell growth compared to treatment with zuclopenthixol alone. imrpress.com

Two primary types of autophagy inhibitors were used in these studies:

3-methyladenine (3-MA): An early-stage inhibitor that blocks the formation of autophagosomes. imrpress.com

Chloroquine (CQ): A late-stage inhibitor that prevents the fusion of autophagosomes with lysosomes. imrpress.com

The findings suggest that blocking autophagy at either an early or late stage can potentiate the anticancer efficacy of zuclopenthixol. imrpress.com This combined therapeutic strategy has shown promise in both in vitro cell cultures and in vivo animal models, where it inhibited the growth of human melanoma tumors. imrpress.comresearchgate.net

Table 1: Effect of Combining Zuclopenthixol with Autophagy Inhibitors on Melanoma Cells

Cell LineCombination AgentObserved EffectResearch Finding
A375 (Human Melanoma)3-methyladenine (3-MA)Significantly inhibited cell growthInhibition of early-stage autophagy enhances zuclopenthixol's cytotoxic effects. imrpress.com
B16 (Murine Melanoma)3-methyladenine (3-MA)Significantly inhibited cell growthThe synergistic effect is observed across different melanoma cell lines. imrpress.com
A375 (Human Melanoma)Chloroquine (CQ)Significantly increased apoptosisBlocking late-stage autophagy potentiates zuclopenthixol-induced cell death. imrpress.com
B16 (Murine Melanoma)Chloroquine (CQ)Significantly increased apoptosisThe combination strategy effectively overcomes the protective autophagy response. imrpress.com

Antiviral Research Focus (e.g., SARS-CoV-2 Antiviral Activity in Vitro)

In the global effort to identify existing drugs that could be repurposed for new viral diseases, zuclopenthixol emerged as a candidate for its potential antiviral activity against SARS-CoV-2, the virus responsible for COVID-19. acs.orgdrugtargetreview.comuthsc.edu Through a combination of virtual screening and subsequent in vitro testing, researchers identified zuclopenthixol as a promising compound. researchgate.netnih.gov

The initial phase of this research involved computational, ligand-based virtual screening of a library containing thousands of approved drugs. acs.orgdrugtargetreview.com Scientists used hydroxychloroquine (B89500), a compound known to have in vitro anti-SARS-CoV-2 activity, as a structural template. acs.orgresearchgate.net Zuclopenthixol was among the top-ranked drugs for structural similarity. acs.org

Following the computational analysis, zuclopenthixol was subjected to in vitro antiviral assessments. drugtargetreview.com These laboratory studies confirmed that zuclopenthixol could efficiently block SARS-CoV-2 infection in cell cultures, demonstrating efficacy with EC₅₀ values in the low micromolar range. acs.orgnih.gov The anti-SARS-CoV-2 activity of zuclopenthixol was found to be comparable to that of chloroquine in these assays. acs.orgnih.gov Based on these findings, zuclopenthixol was proposed as a potential candidate for further investigation in clinical trials for the early phase of SARS-CoV-2 infection. acs.orguthsc.edu

Table 2: In Vitro Antiviral Activity of Zuclopenthixol against SARS-CoV-2

Screening MethodKey FindingReported EfficacyProposed Action
Ligand-Based Virtual ScreenIdentified as structurally similar to hydroxychloroquine from a library of ~4000 drugs. acs.orgdrugtargetreview.comN/A (Computational)Potential to interfere with viral entry/replication. acs.org
In Vitro Antiviral AssayEfficiently blocks SARS-CoV-2 infection in cell culture. acs.orgnih.govEC₅₀ in the low micromolar range. nih.govAntiviral effect confirmed experimentally. acs.org
Comparative In Vitro AssayShowed anti-SARS-CoV-2 activity comparable to chloroquine. acs.orgnih.govActivity normalized to chloroquine (100% response). acs.orgA potential candidate for repurposing against COVID-19. drugtargetreview.comuthsc.edu

Investigation of Antiemetic Effects in Animal Models

Zuclopenthixol has a demonstrated antiemetic effect in animal models. drugbank.comlundbeck.commedsafe.govt.nz This property, which helps to prevent or reduce nausea and vomiting, has been consistently observed in animal studies and is noted in the compound's pharmacological profile. lundbeck.commedsafe.govt.nz

The mechanism behind this antiemetic action is linked to its primary function as a dopamine receptor antagonist. medsafe.govt.nz By blocking dopamine receptors, particularly D2 receptors, in the brain's chemoreceptor trigger zone (CTZ), zuclopenthixol can inhibit the signaling pathways that lead to the vomiting reflex. While the direct clinical application of this effect is not the focus here, the preclinical observation in animals is a well-established characteristic of the drug. drugbank.commedsafe.govt.nz This antiemetic property observed in animals is significant enough that it is often mentioned as a factor that could potentially mask signs of toxicity from other drugs or symptoms of certain medical conditions. lundbeck.commedsafe.govt.nzuptodateonline.ir

Advanced Analytical Methodologies for Zuclopenthixol Dihydrochloride Research

Chromatographic Techniques for Compound and Metabolite Analysis

Chromatography, particularly high-performance liquid chromatography (HPLC) and its hyphenation with mass spectrometry (LC-MS/MS), stands as a cornerstone for the analytical characterization of zuclopenthixol (B143822) dihydrochloride (B599025) and its related substances.

High-Performance Liquid Chromatography (HPLC) Method Development and Validation for Research Applications

The development of a robust HPLC method is fundamental for the separation, identification, and quantification of zuclopenthixol and its impurities in research and quality control. A typical HPLC method involves careful selection of the stationary phase, mobile phase composition, flow rate, and detection wavelength to achieve optimal separation and sensitivity.

A study focused on developing a simple and sensitive HPLC method for the resolution and estimation of process-related impurities of zuclopenthixol utilized a KNAUER C18 column (250 mm × 4.6 mm, 5µ id) maintained at 35°C. researchgate.net The mobile phase consisted of a mixture of 0.1 M sodium acetate (B1210297) buffer (pH 4.3) and methanol (B129727) (20:80 v/v) as mobile phase A, and 0.1% formic acid and acetonitrile (B52724) (75:25 v/v) as mobile phase B. researchgate.net An isocratic elution with an equal volume of mobile phase A and B was employed at a flow rate of 0.8 mL/min, with UV detection at 257 nm. researchgate.net Under these conditions, zuclopenthixol was identified at a retention time of 6.91 minutes, while its impurities, Impurity A and Impurity B, were detected at 2.89 and 1.91 minutes, respectively. researchgate.net

Method validation is a critical step to ensure the reliability of the analytical data. Key validation parameters include specificity, linearity, precision, accuracy, limit of detection (LOD), and limit of quantification (LOQ). For the aforementioned method, the LOD for impurities was found to be 0.009 µg/mL, and the LOQ was 0.03 µg/mL. researchgate.net The calibration range was established to be 30–180 µg/mL for zuclopenthixol and 0.03–0.18 µg/mL for its impurities. researchgate.net The validation of such methods is performed in accordance with International Council for Harmonisation (ICH) guidelines to ensure the method is fit for its intended purpose. journalijar.commdpi.com

Table 1: HPLC Method Parameters for Zuclopenthixol Analysis

Parameter Condition
Column KNAUER C18 (250 mm × 4.6 mm, 5 µm)
Mobile Phase A 0.1 M Sodium Acetate Buffer (pH 4.3) and Methanol (20:80, v/v)
Mobile Phase B 0.1% Formic Acid and Acetonitrile (75:25, v/v)
Elution Mode Isocratic
Flow Rate 0.8 mL/min
Detection Wavelength 257 nm
Column Temperature 35 °C

Data derived from a study on HPLC method development for zuclopenthixol. researchgate.net

Liquid Chromatography-Mass Spectrometry/Mass Spectrometry (LC-MS/MS) for Structural Characterization of Degradation Products and Metabolites

While HPLC is excellent for quantification, LC-MS/MS is an indispensable tool for the structural elucidation of unknown compounds, such as degradation products and metabolites. journalijar.com This technique combines the separation power of liquid chromatography with the high sensitivity and specificity of tandem mass spectrometry.

In forced degradation studies, zuclopenthixol is subjected to various stress conditions, including acid, base, peroxide, thermal, and UV light, as per ICH guidelines. researchgate.net The resulting degradation products are then separated by LC and analyzed by MS/MS. By comparing the fragmentation patterns of the degradation products with that of the parent drug, potential structures can be proposed. researchgate.net In one such study, six degradation products of zuclopenthixol were identified and characterized using LC-MS/MS in positive electrospray ionization (ESI) mode. researchgate.netresearchgate.net This information is crucial for understanding the degradation pathways of the drug and for developing stability-indicating methods.

LC-MS/MS is also the preferred method for identifying and quantifying metabolites of zuclopenthixol in biological matrices. nih.gov The metabolism of zuclopenthixol primarily involves sulphoxidation, side-chain N-dealkylation, and glucuronic acid conjugation. drugbank.com These metabolites are generally considered to be devoid of pharmacological activity. drugbank.com

Development of Stability-Indicating Methods for Research Compounds

A stability-indicating analytical method (SIAM) is a validated quantitative analytical procedure that can detect changes in the properties of the drug substance and drug product over time. The development of a SIAM is a regulatory requirement and a critical aspect of drug development. nih.gov

The development of a SIAM for zuclopenthixol involves subjecting the drug to forced degradation under various stress conditions to generate potential degradation products. researchgate.netmdpi.com The analytical method must then be able to separate the intact drug from all the generated degradation products, as well as from any process-related impurities. researchgate.netnih.gov The HPLC method described previously, which successfully separated zuclopenthixol from its impurities and degradation products, is an example of a stability-indicating method. researchgate.netscilit.com The validation of a SIAM must demonstrate specificity, meaning the method can unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradants, and matrix components. mdpi.comaustinpublishinggroup.com

Table 2: Summary of Forced Degradation Studies of Zuclopenthixol

Stress Condition Outcome Reference
Acid Hydrolysis Degradation observed researchgate.net
Base Hydrolysis Degradation observed researchgate.netnih.gov
Oxidative (Peroxide) Degradation observed researchgate.netnih.gov
Thermal Stable researchgate.netnih.gov
UV Light Degradation observed researchgate.net
Neutral Hydrolysis Stable nih.gov

This table summarizes findings from forced degradation studies as per ICH guidelines.

Bioanalytical Approaches for In Vitro and Preclinical Sample Analysis

Bioanalytical methods are essential for determining the concentration of drugs and their metabolites in biological fluids, such as plasma and serum, during in vitro and preclinical studies. nih.govresearchgate.net These studies provide crucial information on the pharmacokinetic properties of the drug.

For zuclopenthixol, LC-MS/MS is a commonly used technique in bioanalytical settings due to its high sensitivity and selectivity, which are necessary for measuring the low concentrations typically found in biological samples. innovareacademics.inresearchgate.net A bioanalytical method was developed for flupentixol and nortriptyline (B1679971) HCl using zuclopenthixol as an internal standard. innovareacademics.inresearchgate.net This method utilized a Luna Phenyl Hexyl column and a mobile phase of ammonium (B1175870) acetate buffer (pH 3.0)/formic acid and acetonitrile (70:30 v/v). innovareacademics.inresearchgate.net The mass spectrometer was operated in electrospray ionization mode to monitor specific ion transitions for each compound. researchgate.net

Validation of bioanalytical methods is performed according to guidelines from regulatory agencies like the U.S. Food and Drug Administration (USFDA). researchgate.net Key validation parameters include accuracy, precision, selectivity, sensitivity, recovery, and stability of the analyte in the biological matrix. researchgate.netmdpi.com In a study determining plasma concentrations of zuclopenthixol, HPLC was used, demonstrating its utility in preclinical pharmacokinetic studies. nih.gov Furthermore, in vitro studies using human liver microsomes have been conducted to investigate the metabolism of zuclopenthixol, identifying CYP2D6 and CYP3A4 as the primary metabolizing enzymes. nih.gov

Table 3: Bioanalytical Method Validation Parameters

Parameter Description
Accuracy The closeness of the determined value to the true value.
Precision The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample.
Selectivity The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample.
Sensitivity (LLOQ) The lowest concentration of an analyte in a sample that can be quantitatively determined with acceptable precision and accuracy.
Recovery The extraction efficiency of an analytical process, reported as a percentage of the known amount of an analyte carried through the sample extraction and processing steps of the method.
Stability The chemical stability of an analyte in a given matrix under specific conditions for given time intervals.

General parameters for bioanalytical method validation. researchgate.netmdpi.com

Structure Activity Relationship Sar and Computational Drug Design Research

Stereochemical Influence on Pharmacological Activity (cis(Z)-Isomer Specificity)

The stereochemistry of Zuclopenthixol (B143822) is a critical determinant of its neuroleptic activity. The molecule is a derivative of thioxanthene (B1196266) and contains a double bond linking the tricyclic core to the propylpiperazine side chain. researchgate.net This structural feature gives rise to geometric isomerism, resulting in two distinct forms: cis(Z) and trans(E). nih.govresearchgate.net

Zuclopenthixol is specifically the cis(Z)-isomer of the compound known as clopenthixol (B1202743). wikipedia.orgnewdrugapprovals.orgmedkoo.com Extensive pharmacological studies have demonstrated that the potent neuroleptic activity resides almost exclusively in this cis(Z)-isomer, while the trans(E)-isomer is considered pharmacologically inactive as a neuroleptic. nih.govresearchgate.net This isomer-specific activity is a hallmark of many thioxanthene antipsychotics. gpatindia.com The cis geometry is believed to correctly orient the side chain for optimal interaction with its target receptors. gpatindia.com Zuclopenthixol exhibits high affinity for both dopamine (B1211576) D1 and D2 receptors, which is central to its therapeutic effect. psychiatrictimes.comlundbeck.comdrugbank.com The strict stereochemical requirement underscores the precise fit needed at the receptor binding site. muni.cz

IsomerChemical NameNeuroleptic ActivityPrimary Receptor Affinities
cis(Z)-IsomerZuclopenthixolHigh / Active. researchgate.netHigh for Dopamine D1 & D2, α1-adrenergic, and 5-HT2 receptors. wikipedia.orgpsychiatrictimes.comlundbeck.com
trans(E)-Isomertrans-ClopenthixolInactive / Weak. nih.govresearchgate.netSignificantly lower affinity for neuroleptic target receptors.

Exploration of Thioxanthene Moiety Contributions to Activity

The thioxanthene core is the foundational scaffold of Zuclopenthixol and is instrumental to its pharmacological profile. nih.gov This tricyclic system is structurally analogous to that of the phenothiazine (B1677639) antipsychotics, with the key difference being the substitution of the ring nitrogen atom with a carbon atom. encyclopedia.pubwikipedia.org This carbon is part of an exocyclic double bond that connects the side chain, a feature that increases the neuroleptic capacity and is responsible for the critical cis/trans isomerism. nih.gov

Receptor TargetAffinity of ZuclopenthixolReference
Dopamine D1High wikipedia.orgmedkoo.comlundbeck.com
Dopamine D2High wikipedia.orgmedkoo.comlundbeck.com
α1-AdrenergicHigh wikipedia.orgmedkoo.comlundbeck.com
5-HT2High wikipedia.orgmedkoo.comlundbeck.com
Histamine (B1213489) H1Weak wikipedia.orgmedkoo.comlundbeck.com
Muscarinic CholinergicNo Affinity wikipedia.orgmedkoo.com
α2-AdrenergicNo Blocking Activity wikipedia.orgmedkoo.com

Molecular Modeling and Computational Chemistry Approaches in Drug Discovery

Computational chemistry and molecular modeling have become indispensable tools in modern drug discovery, and the study of thioxanthenes is no exception. frontiersin.org These methods provide insight into the molecular interactions that govern a drug's activity and help rationalize observed structure-activity relationships. nih.gov

Molecular docking studies have been employed to explore the binding of thioxanthene derivatives, including Zuclopenthixol, to various biological targets. biointerfaceresearch.com Such studies are crucial for drug repurposing efforts, as seen in the investigation of Zuclopenthixol's potential as an inhibitor of targets like VEGFR-2, COX-2, and Netrin-G1. biointerfaceresearch.comresearchgate.net For instance, a virtual screening identified Zuclopenthixol as a potential inhibitor of Netrin-G1, which is implicated in glioblastoma. researchgate.net

Quantum mechanics-based methods like Density Functional Theory (DFT) have been utilized to analyze the electronic structures of thioxanthene derivatives. tandfonline.com These theoretical calculations help in understanding factors like molecular orbital energies, which can be used to design novel molecules with specific electronic properties. tandfonline.com Computational approaches, including virtual screening of large chemical libraries and the development of machine learning models, are increasingly used to accelerate the discovery of new uses for existing drugs like Zuclopenthixol and to guide the design of novel compounds. researchgate.netresearchgate.net

Design and Synthesis Strategies for Novel Analogues with Targeted Receptor Selectivity or Enhanced Potency

The design and synthesis of new analogues based on the Zuclopenthixol scaffold is a key strategy for developing compounds with improved therapeutic profiles, such as enhanced potency or greater receptor selectivity. acs.orgbcrti.co.in Research in this area often focuses on modifying the two main components of the molecule: the thioxanthene ring system and the piperazine (B1678402) side chain. gpatindia.com

One approach involves the synthesis of new halogen-substituted thioxanthenes, which can serve as precursors for novel amine analogues. acs.org The goal of such synthetic efforts may be to fine-tune the electronic properties of the aromatic system to enhance receptor binding or to alter the compound's pharmacokinetic properties. Another strategy is to modify the side chain to achieve greater selectivity for a specific dopamine receptor subtype or to modulate activity at other receptors, like serotonin (B10506) receptors, to create a more targeted pharmacological profile. idrblab.net For example, computational studies have guided the design of thioxanthone derivatives as potential antimalarial agents by targeting specific proteins in Plasmodium falciparum. ugm.ac.id The discovery that Zuclopenthixol has potential antiviral activity also opens avenues for designing analogues for different therapeutic areas. researchgate.net These strategies showcase the integration of synthetic chemistry, computational design, and pharmacological testing to advance drug discovery. bcrti.co.innih.gov

Future Directions and Emerging Research Avenues for Zuclopenthixol Dihydrochloride

Comprehensive Elucidation of Off-Target Receptor Interactions in Preclinical Models

Zuclopenthixol (B143822) dihydrochloride's primary mechanism involves the blockade of dopamine (B1211576) D1 and D2 receptors. patsnap.com However, its full pharmacological profile is characterized by interactions with several other neurotransmitter systems, which are crucial for understanding its complete range of effects. In vitro studies have established that zuclopenthixol exhibits a high affinity for not only dopamine D1 and D2 receptors but also for α1-adrenoceptors and 5-HT2 (serotonin) receptors. mims.comhpra.iemims.comlundbeck.com This interaction with serotonin (B10506) receptors may contribute to its antipsychotic efficacy. mims.comhpra.iemims.com

Conversely, its affinity for other receptors is notably weaker or absent. It demonstrates weak binding to histamine (B1213489) H1 receptors and has no significant affinity for cholinergic muscarinic receptors or α2-adrenoceptors. mims.comhpra.iemims.comwikipedia.org This lack of potent anticholinergic activity is a key feature of its preclinical profile. hres.ca In vivo preclinical models have further clarified that the binding affinity for D2 receptors is dominant over its affinity for D1 receptors. mims.comhpra.iemims.com Future preclinical research is focused on creating a more detailed map of these off-target interactions to better predict both therapeutic nuances and potential side effects. A strong correlation has been observed in preclinical models between the in vivo dopamine receptor blocking activity, the in vitro affinity for D2 binding sites, and the average antipsychotic doses. hpra.iemims.com

Table 1: Preclinical Receptor Binding Profile of Zuclopenthixol

Receptor Binding Affinity Reference
Dopamine D1 High mims.com, hpra.ie, lundbeck.com
Dopamine D2 High (Dominant in vivo) mims.com, hpra.ie, lundbeck.com
Serotonin 5-HT2 High mims.com, hpra.ie, lundbeck.com
α1-Adrenergic High mims.com, hpra.ie, lundbeck.com
Histamine H1 Weak mims.com, hpra.ie, wikipedia.org
Cholinergic Muscarinic None / Very Low mims.com, hpra.ie, wikipedia.org
α2-Adrenergic None / Very Low mims.com, hpra.ie, wikipedia.org

Advanced Omics-Based Research (e.g., Proteomics, Metabolomics) to Uncover Novel Mechanisms of Action

Emerging research is beginning to apply advanced omics technologies to uncover novel mechanisms of action for zuclopenthixol beyond its known receptor targets. While comprehensive proteomics and metabolomics studies on its neuropsychiatric effects are still developing, research in other areas provides a glimpse into the potential of these approaches.

For instance, in the context of cancer research, RNA-sequencing (RNAseq) has been employed to investigate how zuclopenthixol affects melanoma cells. imrpress.com This transcriptomic approach revealed that the drug induces cell cycle arrest and apoptosis, providing a deeper understanding of its molecular impact. imrpress.comimrpress.com Furthermore, structure-based drug discovery efforts are utilizing advanced computational tools like AlphaFold2, a machine learning-based protein structure prediction tool, to perform virtual screenings and identify novel protein targets for zuclopenthixol. aacrjournals.org This has been applied in glioblastoma research to identify its interaction with Netrin-G1 (NTNG1). aacrjournals.org These examples highlight how omics and advanced computational methods can elucidate previously unknown pathways and interactions, a strategy that holds significant promise for future neuropsychiatric research to discover new therapeutic mechanisms.

Repurposing Strategies and Mechanism-Based Research in Non-Neuropsychiatric Disorders

A significant area of emerging research is the repurposing of zuclopenthixol for non-neuropsychiatric conditions, particularly in oncology. Its ability to cross the blood-brain barrier makes it a candidate for treating brain tumors and metastases. imrpress.comnih.gov

Cancer Research:

HER2-Positive Cancers: Preclinical studies have identified zuclopenthixol as a novel allosteric inhibitor of the HER2 tyrosine kinase receptor. nih.govlesentreprisescontrelecancer.fr It functions as a "Moesin-mimicking compound," directly binding to the juxtamembrane region of HER2. nih.govlesentreprisescontrelecancer.fr This interaction inhibits the activation of HER2 in HER2-positive cancer cells, including oncogenic mutated forms. lesentreprisescontrelecancer.fr In vitro and in vivo models of HER2-positive breast cancer have shown that zuclopenthixol can efficiently inhibit tumor progression, with significant activity also observed against brain tumor growth. nih.govlesentreprisescontrelecancer.fr

Melanoma: Research has demonstrated that zuclopenthixol inhibits the proliferation of various melanoma cell lines. imrpress.comimrpress.com The mechanism involves inducing cell cycle arrest in the G0/G1 phase and triggering mitochondrial-mediated intrinsic apoptosis. imrpress.comimrpress.com Studies also show it induces cytoprotective autophagy; consequently, inhibiting autophagy enhances the anti-melanoma effects of the drug. imrpress.comimrpress.com In animal models, zuclopenthixol effectively inhibited the growth of human melanoma tumors and, importantly, suppressed the growth of intracranial metastases. imrpress.comresearchgate.net

Glioblastoma: Zuclopenthixol is being investigated as an inhibitor of glioblastoma-induced neuronal hyperexcitability. aacrjournals.org Virtual screening identified its potential to inhibit Netrin-G1 (NTNG1), an axonal guidance molecule implicated in glioblastoma. aacrjournals.org Preliminary results suggest the drug reduces this tumor-mediated hyperexcitability, pointing to a novel application for reducing glioblastoma proliferation. aacrjournals.org

These mechanism-based studies are paving the way for repurposing zuclopenthixol, leveraging its unique pharmacological properties for new therapeutic applications beyond psychiatry.

Development of Green Chemistry Principles in Zuclopenthixol Synthesis and Derivative Production

The pharmaceutical industry is increasingly adopting the principles of green chemistry to create more sustainable and environmentally benign manufacturing processes. doi.orgtandfonline.com These principles focus on preventing waste, maximizing atom economy, using safer solvents, and reducing energy consumption. instituteofsustainabilitystudies.comacs.org While specific studies detailing the application of green chemistry to the industrial synthesis of zuclopenthixol are not yet prevalent, research into the synthesis of its core chemical structure, thioxanthene (B1196266), offers insights into future directions.

Traditional organic synthesis often relies on volatile and toxic solvents. doi.org Green chemistry promotes replacing these with safer alternatives like water or using solvent-free methods. doi.orgtandfonline.com For the synthesis of thioxanthene derivatives, new, more environmentally friendly methods are being developed. For example, an efficient, iodine-catalyzed nucleophilic substitution reaction has been developed for producing xanthene/thioxanthene-indole derivatives. rsc.orgresearchgate.net This method offers advantages such as the use of a green solvent, mild reaction conditions, and operational simplicity. rsc.orgresearchgate.net

Furthermore, technologies like ultrasound-assisted and microwave-assisted organic synthesis are being explored. doi.orgresearchgate.netnih.gov These techniques can accelerate reaction times, increase yields, and reduce the formation of by-products, aligning with the core tenets of green chemistry. researchgate.net The application of such catalytic systems, safer solvents, and energy-efficient technologies to the synthesis of zuclopenthixol and its derivatives represents a key avenue for future research and development, aiming to reduce the environmental footprint of its production. tandfonline.comnih.gov

Pharmacokinetic Modeling and Simulations in Preclinical Species

Understanding the pharmacokinetic profile of zuclopenthixol is essential for predicting its behavior in biological systems. Preclinical and clinical data show that its pharmacokinetics appear to be linear over the studied dosage ranges, indicating a proportional relationship between the dose and resulting serum concentrations. lundbeck.comhres.ca

Key pharmacokinetic parameters have been established. Following oral administration, the elimination half-life is approximately 20 hours. nih.gov The compound has a large apparent volume of distribution of about 20 L/kg, suggesting extensive distribution into tissues. hres.ca Metabolism is a critical component of its pharmacokinetics, occurring primarily in the liver through the cytochrome P450 enzymes CYP2D6 and CYP3A4. wikipedia.orgnih.gov This metabolic pathway is a key consideration for any pharmacokinetic modeling, as interactions with other drugs that induce or inhibit these enzymes can alter zuclopenthixol concentrations. nih.gov For example, co-administration with CYP3A4 inducers like carbamazepine (B1668303) can decrease its concentration, while CYP2D6 inhibitors can increase it. nih.gov

While detailed pharmacokinetic modeling and simulation studies in specific preclinical species are not widely published, the existing data on its absorption, distribution, metabolism, and elimination (ADME) provide a solid foundation. Future research will likely focus on developing sophisticated physiologically based pharmacokinetic (PBPK) models. Such models would simulate the drug's behavior in different preclinical species, helping to refine dose-response relationships and better translate findings to clinical settings.

Exploration of Novel Drug Delivery Systems for Research Applications

Research into novel drug delivery systems for zuclopenthixol aims to enhance its therapeutic application and facilitate new research possibilities. The compound is already available in long-acting injectable (LAI) formulations, which represent a foundational drug delivery technology. newdrugapprovals.org

These LAI formulations include:

Zuclopenthixol decanoate (B1226879): An ester of zuclopenthixol dissolved in a viscous oil vehicle, such as coconut-derived oil (Viscoleo), for intramuscular depot injection. nih.govresearchgate.net The drug is released slowly from the oil depot and is then hydrolyzed to the active zuclopenthixol moiety, providing sustained action for two to four weeks. nih.gov

Zuclopenthixol acetate (B1210297): Another oil-based injectable preparation, but designed for shorter-term action, providing therapeutic levels over two to three days. mims.comcambridge.org

Emerging research is exploring more advanced delivery systems. Nanoparticle (NP)-based formulations are a significant area of interest for LAIs, as they can improve the solubility and delivery of poorly soluble drugs. americanpharmaceuticalreview.commdpi.com For research applications, particularly in the context of repurposing zuclopenthixol for cancer, novel delivery systems are critical. The investigation of brain-targeting nanoparticle drug delivery systems is seen as a promising strategy to overcome the blood-brain barrier and improve efficacy for treating conditions like brain metastases. researchgate.net These advanced systems could allow for targeted delivery, concentrating the drug at specific sites of action while minimizing systemic exposure.

Comparative Pharmacological Studies with Related Thioxanthene Derivatives

Comparative studies of zuclopenthixol with other thioxanthenes and antipsychotics help to position its pharmacological profile. Zuclopenthixol is the purified active cis-(Z)-isomer of clopenthixol (B1202743). wikipedia.orgcambridge.org This purification is pharmacologically significant, as the cis-isomer contains the D2 dopamine receptor antagonist activity. cambridge.org

Comparisons with other thioxanthenes reveal key differences:

Flupenthixol: Both are potent thioxanthene antipsychotics. However, zuclopenthixol is generally considered to be more sedating than flupenthixol, which may be due to its mild antihistaminic action. wikipedia.orgcambridge.org

Chlorprothixene: Zuclopenthixol is approximately twice as potent as chlorprothixene. lundbeck.com A review of clinical trials, however, found no significant difference in effect on mental or global state when comparing zuclopenthixol dihydrochloride (B599025) to chlorprothixene. nih.gov

It has also been compared to other classes of antipsychotics. For instance, one study comparing it to risperidone (B510) in patients with schizophrenia and substance abuse comorbidity found risperidone to be more effective in reducing negative symptoms, a difference attributed to risperidone's predominant serotonin 5-HT2A antagonism compared to its D2 antagonism. isciii.es

Table 2: Comparative Profile of Zuclopenthixol and Related Thioxanthenes

Feature Zuclopenthixol Flupenthixol Chlorprothixene Reference
Isomeric Form Pure cis-(Z)-isomer of Clopenthixol Racemic mixture in oral form; cis-isomer in depot N/A cambridge.org, cambridge.org
Potency High High Lower (Zuclopenthixol is ~2x more potent) lundbeck.com
Sedation More sedating Less sedating Sedating cambridge.org, pharmacologyeducation.org
Primary Receptor Action Dopamine D1/D2, 5-HT2, α1-adrenergic antagonist Dopamine D1/D2 antagonist Dopamine D1/D2 antagonist mims.com, lundbeck.com

Table 3: Chemical Compounds Mentioned

Q & A

Q. How should researchers prepare and store Zuclopenthixol dihydrochloride formulations for preclinical studies?

  • Methodological Answer : For oral administration, dissolve in sterile saline or 0.5% carboxymethylcellulose (CMC) to achieve doses of 2–25 mg/kg in rodents. For intravenous use, filter-sterilized solutions (0.22 µm) are required. Store lyophilized powder at 4°C in desiccated conditions to prevent hydrolysis. Monitor batch-specific purity (>98%) via mass spectrometry to avoid confounding pharmacokinetic data .

Q. What pharmacokinetic parameters must be characterized in rodent models?

  • Methodological Answer : Conduct serial blood sampling after single-dose administration to calculate AUC, Cmax, t1/2, and clearance. Use species-specific Km factors for interspecies dose translation (e.g., mouse-to-rat dose = mouse dose × 3/6). Compare bioavailability between oral and parenteral routes; note that Zuclopenthixol’s low water solubility may limit absorption, requiring co-solvents like DMSO (<5% v/v) .

Advanced Research Questions

Q. How can researchers resolve contradictions in efficacy data between Zuclopenthixol dihydrochloride and other antipsychotics?

  • Methodological Answer : Perform meta-analyses of RCTs (e.g., Cochrane reviews) with subgroup stratification by patient demographics (e.g., acute vs. chronic schizophrenia) and dosing regimens. For example, Zuclopenthixol showed comparable EPSEs to haloperidol but higher dropout rates vs. chlorpromazine in inpatient populations. Use random-effects models to account for heterogeneity and GRADE criteria to assess evidence quality .

Q. What analytical methods are recommended for quantifying Zuclopenthixol dihydrochloride and its metabolites in biological matrices?

  • Methodological Answer : Develop UHPLC-MS/MS methods with deuterated internal standards (e.g., Zuclopenthixol-d4) for precision. Optimize extraction protocols (e.g., protein precipitation with acetonitrile) to recover >90% of parent drug and active metabolites like 7-hydroxy derivatives. Validate assays per FDA guidelines for linearity (1–200 ng/mL), accuracy (±15%), and matrix effects .

Q. How do formulation differences (e.g., decanoate vs. dihydrochloride salts) impact long-term stability and dosing regimens?

  • Methodological Answer : Compare dissolution profiles and storage stability: dihydrochloride salts require refrigeration (4°C) for ≤6 months, while decanoate esters in oily suspensions remain stable at room temperature. Accelerated stability studies (40°C/75% RH for 3 months) can predict shelf-life. For depot formulations, monitor particle size distribution to ensure consistent release kinetics .

Data Contradiction and Reproducibility

Q. Why do preclinical studies report variable neurobehavioral effects of Zuclopenthixol dihydrochloride?

  • Methodological Answer : Standardize animal models (e.g., PCP-induced hyperlocomotion vs. amphetamine-sensitized rodents) and scoring systems (e.g., BPRS-derived scales). Control for batch-to-batch variability in compound purity and vehicle effects (e.g., CMC vs. saline). Replicate findings across ≥3 independent cohorts to distinguish true efficacy from stochastic variability .

Q. What strategies mitigate confounding factors in cross-species pharmacokinetic extrapolation?

  • Methodological Answer : Use allometric scaling with species-specific correction factors for hepatic metabolism (e.g., cytochrome P450 isoform activity). Incorporate physiologically based pharmacokinetic (PBPK) modeling to predict human clearance. Validate predictions with microdosing trials if transitioning to clinical phases .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.